(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There is no specific information available about the synthesis of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione”. However, a related compound, “(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane”, has been synthesized1. Another related compound, “rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate”, has been prepared from terminal aryl alkynes using a rhodium (I) complex2.Molecular Structure Analysis
The molecular structure of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione” is not readily available. However, a related compound, “(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane”, has a molecular weight of 212.291.Chemical Reactions Analysis
There is no specific information available about the chemical reactions of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione” are not readily available. However, a related compound, “(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane”, is a solid at room temperature and has a purity of 98%1.Scientific Research Applications
Crystal Structure and Molecular Relationships
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione and related compounds have been extensively studied for their unique structural properties. One study developed a synthesis for a large series of compounds similar to (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, focusing on their crystallization forms and hydrogen bonding patterns. This research provides valuable insights into crystal-engineering structure−structure relationship (SSR) principles, due to the variety of crystal forms and the consistent formation of hydrogen bonds in these compounds (Brewer, Parkin, & Grossman, 2004).
Supramolecular Chemistry and Crystal Structures
The synthesis and crystal structures of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters were also explored. These compounds, functioning as functionalized building blocks for supramolecular chemistry, exhibited persistent and stable motifs in their crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick wall’ structures. The study's findings provide substantial evidence of the stability of these structures, contributing significantly to the field of crystallography and molecular design (Lyssenko, Lenev, & Kostyanovsky, 2002).
Catalysis and Organic Synthesis
In the realm of organic synthesis, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione-related compounds have been used as catalysts and intermediates. For example, 1,4-Diazabicyclo[2.2.2]octane demonstrated its efficiency as a catalyst in a three-component condensation reaction under ultrasound irradiation conditions. This method facilitated rapid reactions under mild conditions, yielding pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives in excellent yields, indicating the potential of these compounds in streamlining synthesis processes and improving yield efficiencies (Azarifar, Nejat-Yami, & Zolfigol, 2013).
Biologically Active Compounds Design
Furthermore, these compounds have been used in the design of biologically active compounds. A study synthesized a library of saturated bridged heterocycles based on 3,6-diazabicyclo[3.2.1]octane-2,4-dione and bispidine scaffolds to design novel non-basic serine protease inhibitors. The synthetic scaffolds were modified to increase molecular complexity, and comprehensive molecular modeling was performed, providing insights into ligand–enzyme interactions with thrombin and trypsin. This research underscores the potential of these compounds in the development of new therapeutic agents (Kudryavtsev et al., 2014).
Safety And Hazards
The safety and hazards of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione” are not readily available. However, a related compound, “(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane”, has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H3351.
Future Directions
There is no specific information available about the future directions of “(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione”.
Please note that this information is based on the available data and might not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMRKTYBGULCU-IUYQGCFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461149 |
Source
|
Record name | GD-0711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione | |
CAS RN |
770746-47-9 |
Source
|
Record name | GD-0711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.